molecular formula C14H19NO B3172048 2-Allylphenyl 4-piperidinyl ether CAS No. 946714-81-4

2-Allylphenyl 4-piperidinyl ether

Cat. No. B3172048
CAS RN: 946714-81-4
M. Wt: 217.31 g/mol
InChI Key: BSFMCOLVTWOQDC-UHFFFAOYSA-N
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Description

2-Allylphenyl 4-piperidinyl ether is an organic compound with the molecular formula C14H19NO . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Allylphenyl 4-piperidinyl ether consists of an oxygen atom bonded to two different groups: an allylphenyl group and a piperidinyl group . The molecular weight of this compound is 217.31 .


Chemical Reactions Analysis

Ethers, including 2-Allylphenyl 4-piperidinyl ether, are generally unreactive. They can undergo cleavage of the C-O bond when treated with strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Ethers, including 2-Allylphenyl 4-piperidinyl ether, have a net dipole moment due to the polarity of C-O bonds . They are miscible in water, as the oxygen atom of the ether can form hydrogen bonds with water molecules . The boiling point of ethers is comparable to that of alkanes but much lower than that of alcohols of comparable molecular mass .

Scientific Research Applications

properties

IUPAC Name

4-(2-prop-2-enylphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-5-12-6-3-4-7-14(12)16-13-8-10-15-11-9-13/h2-4,6-7,13,15H,1,5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMCOLVTWOQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allylphenyl 4-piperidinyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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